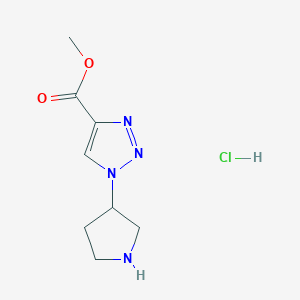

methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Beschreibung

Introduction to Methyl 1-(Pyrrolidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound characterized by its pyrrolidine-triazole hybrid structure. The molecule consists of a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole-4-carboxylate ester, forming a salt with hydrochloric acid. This compound belongs to the broader class of triazole derivatives, which are widely studied for their pharmacological and synthetic applications.

Chemical Nomenclature and IUPAC Classification

Systematic Nomenclature

The IUPAC name of the compound is methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride . Key structural elements include:

- Pyrrolidine : A five-membered saturated heterocycle containing one nitrogen atom.

- 1H-1,2,3-Triazole : A monocyclic aromatic heterocycle with three nitrogen atoms.

- Carboxylate Ester : A methyl ester group attached to the triazole ring.

- Hydrochloride Salt : A protonated nitrogen atom in the pyrrolidine or triazole moiety, forming a salt with hydrochloric acid.

Identifiers and Synonyms

| Identifier | Value |

|---|---|

| CAS Registry Number | 1461704-81-3 |

| Molecular Formula | C₈H₁₃ClN₄O₂ |

| Molecular Weight | 232.67 g/mol |

| SMILES | `COC(= |

Eigenschaften

IUPAC Name |

methyl 1-pyrrolidin-3-yltriazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6;/h5-6,9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKAZHPSAVJBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

The CuAAC reaction is the cornerstone for synthesizing 1,2,3-triazole derivatives due to its high regioselectivity, mild reaction conditions, and excellent yields. This method involves the cycloaddition between an organic azide and a terminal alkyne catalyzed by copper(I) species, producing predominantly 1,4-disubstituted 1,2,3-triazoles.

Application to Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Step 1: Preparation of Azide and Alkyne Precursors

- The pyrrolidin-3-yl moiety is introduced via an azide or alkyne functionalized intermediate.

- For example, a pyrrolidine derivative bearing an azide group at the 3-position can be synthesized or alternatively, an alkyne bearing the methyl carboxylate group can be prepared.

Step 2: CuAAC Reaction

- The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, commonly CuI or CuSO4/sodium ascorbate system, in solvents such as DMF, water, or a mixture.

- The reaction proceeds at room temperature or slightly elevated temperatures (20–60°C) for several hours.

- The product is the methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate compound.

Step 3: Formation of Hydrochloride Salt

- The free base triazole compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or ethanol) to form the hydrochloride salt.

- This salt formation enhances the compound’s stability and solubility, which is beneficial for further applications.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | CuI or CuSO4 + sodium ascorbate | Efficient catalysis |

| Solvent | DMF, water, ethanol, or mixtures | Good solubility of reactants |

| Temperature | 20–60°C | Mild conditions preserve functional groups |

| Reaction Time | 4–24 hours | High conversion |

| Yield | 70–90% | High purity product |

Advantages

- High regioselectivity for 1,4-disubstituted triazoles.

- Mild reaction conditions prevent decomposition.

- Compatible with a wide range of functional groups.

- Scalable for industrial synthesis.

Alkylation of Azoles with Pyrrolidinyl Derivatives

An alternative or complementary approach involves the alkylation of azole anions (such as 1H-1,2,3-triazole anions) with pyrrolidin-3-yl-containing alkyl halides or mesylates.

- The azole is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide).

- The resulting azole anion is reacted with a suitable alkylating agent bearing the pyrrolidin-3-yl substituent.

- This method can yield the desired methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivative.

- Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

This method is less common for this specific compound compared to CuAAC but has been reported for related heterocyclic compounds.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt of methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is typically prepared by:

- Dissolving the free base compound in a minimal amount of solvent such as dioxane or ethanol.

- Adding an equimolar or slight excess of hydrogen chloride gas or concentrated HCl solution.

- Stirring at room temperature or slightly elevated temperature until precipitation occurs.

- Isolating the hydrochloride salt by filtration or crystallization.

- Drying under vacuum to obtain a stable solid.

This step is crucial for improving compound handling and pharmaceutical applicability.

Summary Table of Preparation Methods

| Step | Method/Reaction | Key Reagents/Conditions | Yield / Notes |

|---|---|---|---|

| Azide or Alkyne Synthesis | Functionalization of pyrrolidine or carboxylate moiety | Standard organic synthesis methods | High purity intermediates |

| 1,2,3-Triazole Ring Formation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | CuI or CuSO4 + sodium ascorbate; DMF/H2O; RT-60°C | 70–90% yield; regioselective |

| Alkylation Alternative | Alkylation of azole anion with pyrrolidinyl alkyl halide | Strong base (NaH, KOtBu), alkyl halide | Moderate yields; less common |

| Hydrochloride Salt Formation | Treatment with HCl in solvent | HCl in dioxane or ethanol; RT | High purity crystalline salt |

Research Findings and Considerations

- The CuAAC method is the most efficient and widely accepted for synthesizing methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate due to its mildness and high selectivity.

- The hydrochloride salt form improves solubility and stability, which is important for medicinal chemistry applications.

- Reaction parameters such as solvent choice, temperature, and catalyst loading influence yield and purity significantly.

- Avoiding aqueous work-up during isolation is recommended to prevent hydrolysis or decomposition of sensitive intermediates.

- Recent advances include one-pot and aqueous medium syntheses enhancing green chemistry aspects.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the triazole ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that derivatives of triazoles exhibit significant anticancer activities. For instance, compounds similar to methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These findings suggest that triazole derivatives can inhibit cancer cell proliferation effectively and may serve as a basis for developing new anticancer therapies .

Antimicrobial Activity

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives have also shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Neurological Disorders

The pyrrolidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Inflammation and Pain Management

Triazole derivatives have been explored for their anti-inflammatory properties. The ability to inhibit specific pathways involved in inflammation could position methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole as a candidate for pain management therapies.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Gollapudi et al., a series of triazole derivatives were synthesized and evaluated for their anticancer properties against HCT116 and MDA-MB231 cell lines. The results demonstrated that certain derivatives exhibited potent activity with low IC50 values, indicating their effectiveness as potential anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole derivatives revealed that several compounds displayed significant activity against Gram-positive and Gram-negative bacteria. This study highlights the versatility of triazoles in addressing infectious diseases .

Wirkmechanismus

The mechanism of action of methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: Fluorine atoms in benzyl derivatives (e.g., 2,6-difluorobenzyl) improve metabolic stability and binding affinity to hydrophobic pockets .

Functional Group Impact :

- Ester vs. Carboxamide : Methyl esters (e.g., target compound) are more lipophilic than carboxamides (e.g., Rufinamide), favoring passive diffusion across membranes. However, carboxamides often exhibit stronger hydrogen-bonding interactions with biological targets .

Pharmacological and Physicochemical Data

- Solubility: The hydrochloride salt of the target compound ensures aqueous solubility (>50 mg/mL), whereas non-ionic derivatives like Rufinamide exhibit lower solubility (~1 mg/mL) .

Crystallographic and Analytical Data

- In contrast, the piperidinylmethyl analogue () has documented structural validation .

Biologische Aktivität

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

- Chemical Formula : C7H11ClN4O2

- Molecular Weight : 218.64 g/mol

- IUPAC Name : 1-pyrrolidin-3-yltriazole-4-carboxylic acid; hydrochloride

- PubChem CID : 19005967

Anticholinesterase Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). For instance, various triazole derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 1 | 44.66–78.34 | 50.36–88.36 |

| Compound 2 | 0.20 | - |

| Compound 3 | 0.46 | - |

| Methyl Triazole Derivative | TBD | TBD |

The specific activity of methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride as an AChE or BChE inhibitor remains to be fully elucidated, but its structural similarity to known inhibitors suggests potential efficacy in this area .

Antimicrobial and Anticancer Properties

The biological evaluation of related pyrrole and triazole derivatives has shown significant antimicrobial and anticancer activities. For example, certain derivatives have demonstrated effective inhibition against various bacterial strains and cancer cell lines. The mechanism often involves the disruption of cellular processes through the inhibition of key enzymes or pathways.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of triazole derivatives on A549 lung cancer cells, compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The methyl triazole derivative's performance was compared against established chemotherapeutics like cisplatin.

| Compound | Cytotoxicity (IC50 µM) |

|---|---|

| Methyl Triazole Derivative | TBD |

| Cisplatin | 10 µM |

Results indicated that certain modifications to the triazole structure could enhance anticancer activity, suggesting a pathway for further development .

The mechanism by which methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its biological effects may involve:

- Inhibition of Cholinesterases : Reducing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanisms : Induction of apoptosis via the mitochondrial pathway or inhibition of cell cycle progression.

Q & A

What synthetic strategies are recommended for preparing methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Precursor Preparation: React pyrrolidin-3-yl azide with methyl propiolate under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) to yield the triazole intermediate .

- Salt Formation: Treat the free base with HCl in a controlled pH environment (e.g., 1.0 M HCl at 0–50°C) to precipitate the hydrochloride salt, followed by filtration and drying under reduced pressure .

- Optimization: Adjust reaction time (2–24 hours), temperature (25–50°C), and stoichiometry (1:1.2 azide:alkyne ratio) to improve yields (>70%) and purity (>95%). Monitor by TLC or LCMS for intermediate tracking .

How can crystallographic data refinement resolve ambiguities in the compound’s three-dimensional structure?

Level: Advanced

Methodological Answer:

For high-resolution structural determination:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation or a high-intensity lab source.

- Refinement: Employ SHELXL for anisotropic displacement parameter refinement and handling twinned data. For macromolecular applications, use SHELXPRO to interface with restraints for bond lengths/angles .

- Validation: Cross-reference with WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen bonding networks. Address outliers in the Ramachandran plot using iterative refinement cycles .

What analytical techniques are most effective for identifying and quantifying synthetic impurities?

Level: Basic

Methodological Answer:

- HPLC-MS: Use reverse-phase C18 columns with a gradient elution (e.g., 0.1% formic acid in H₂O/ACN) to detect impurities <0.1%. Compare retention times and fragmentation patterns with standards .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies unreacted precursors (e.g., residual pyrrolidine derivatives) or byproducts (e.g., regioisomeric triazoles). Integration of aromatic protons (δ 8.0–9.3 ppm) confirms regioselectivity .

- Elemental Analysis: Validate purity (>98%) by matching experimental C/H/N/O percentages with theoretical values (e.g., C: 45.2%, H: 5.7%, N: 20.1%) .

How can researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to minimize variability .

- Structural Confirmation: Verify compound identity via SC-XRD or 2D NMR (COSY, HSQC) to rule out degradation or isomerization .

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays in triplicate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm potency discrepancies .

What computational approaches predict the compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to pyrrolidine-recognizing targets (e.g., monoamine oxidases). Validate poses with MD simulations (AMBER/NAMD) .

- QSAR Modeling: Corrogate substituent effects (e.g., triazole vs. imidazole cores) on activity using descriptors like logP, polar surface area, and H-bond donors .

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments (e.g., nucleophilic attack at the triazole C-4 position) .

How should stability studies be designed to assess degradation under storage conditions?

Level: Advanced

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation by HPLC for byproducts (e.g., hydrolyzed carboxylate) .

- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated stability data. Use LC-MSⁿ to identify degradation pathways (e.g., dehydrohalogenation of the hydrochloride salt) .

- Storage Recommendations: Store lyophilized solid at –20°C under argon; solutions in anhydrous DMSO (1–10 mM) should be aliquoted to avoid freeze-thaw cycles .

What strategies mitigate regioselectivity challenges during triazole synthesis?

Level: Advanced

Methodological Answer:

- Catalyst Optimization: Replace Cu(I) with Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) to favor 1,5-disubstituted triazoles, though this may alter biological activity .

- Protecting Groups: Temporarily protect the pyrrolidine amine with Boc groups to prevent side reactions during cycloaddition .

- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes) and improve regioselectivity via controlled dielectric heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.